799841-81-9

Catalog No.
S1793507
CAS No.
799841-81-9
M.F
C₇₄H₁₀₀N₂₂O₁₅S
M. Wt
1569.79
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
799841-81-9

CAS Number

799841-81-9

Product Name

799841-81-9

Molecular Formula

C₇₄H₁₀₀N₂₂O₁₅S

Molecular Weight

1569.79

Description

γ-2-MSH (41-58), amide is derived from γ-2-MSH. γ-2-MSH is a twelve amino acid peptide that is derived from the N-terminal fragment of proopiomelanocortin (POMC) and contains the His-Phe-Arg-Trp motif common to all melanocortin endogenous agonist ligands.
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The compound 799841-81-9 is identified as γ-2-Melanocyte-Stimulating Hormone (41-58), amide. This peptide consists of twelve amino acids and is derived from the N-terminal fragment of proopiomelanocortin (POMC). It features the His-Phe-Arg-Trp motif, which is characteristic of all endogenous melanocortin agonists. The molecular formula of γ-2-Melanocyte-Stimulating Hormone (41-58), amide is C₇₄H₁₀₀N₂₂O₁₅S, with a molecular weight of 1569.79 g/mol. Its sequence, represented in one-letter code, is YVMGHFRWDRFG-NH2, indicating specific amino acid arrangements that contribute to its biological activity and receptor interactions.

γ-2-Melanocyte-Stimulating Hormone (41-58), amide primarily participates in peptide bond formation and cleavage reactions. It can also undergo oxidation and reduction reactions involving its amino acid residues. The following are common reagents and conditions for these reactions:

  • Peptide Bond Formation: Utilizes reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS).
  • Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize methionine residues.
  • Reduction: Reducing agents such as dithiothreitol (DTT) are employed to reduce disulfide bonds.

The major products from these reactions include modified peptides with altered sequences or structures, depending on the specific reaction conditions applied.

γ-2-Melanocyte-Stimulating Hormone (41-58), amide exhibits significant biological activity through its interaction with melanocortin receptors, particularly the melanocortin 3 receptor. This receptor is involved in various physiological processes, including energy homeostasis, inflammation, and pigmentation. The specific amino acid sequence of γ-2-Melanocyte-Stimulating Hormone (41-58), amide allows for selective receptor binding, which distinguishes it from other melanocyte-stimulating hormones that may have broader receptor interactions.

The synthesis of γ-2-Melanocyte-Stimulating Hormone (41-58), amide typically employs solid-phase peptide synthesis (SPPS). This method involves the following steps:

  • Sequential Addition: Protected amino acids are added sequentially to a growing peptide chain anchored to a solid resin.
  • Deprotection: Protecting groups are removed to allow for further reactions.
  • Cleavage: The peptide is cleaved from the resin.
  • Purification: High-performance liquid chromatography (HPLC) is used for purification to achieve high purity levels.

In industrial settings, this process is scaled up using automated peptide synthesizers and large-scale purification systems, ensuring stringent quality control measures.

γ-2-Melanocyte-Stimulating Hormone (41-58), amide has several applications in research and potential therapeutic areas:

  • Endocrinology Research: It is utilized in studies related to hormone signaling pathways.
  • Potential Therapeutics: Given its role in energy balance and pigmentation, it may have applications in treating obesity or skin disorders.
  • Biological Studies: Its unique interaction with specific melanocortin receptors makes it a valuable tool for studying receptor biology and signaling mechanisms .

Research into the interactions of γ-2-Melanocyte-Stimulating Hormone (41-58), amide with various receptors has highlighted its specificity for the melanocortin 3 receptor. Studies indicate that this compound can modulate physiological responses such as appetite regulation and skin pigmentation through its targeted actions. Understanding these interactions provides insights into potential therapeutic applications in metabolic disorders and dermatological conditions .

Several compounds are similar to γ-2-Melanocyte-Stimulating Hormone (41-58), amide in structure and function:

Compound NameCAS NumberUnique Features
α-Melanocyte-Stimulating Hormone15563-53-0Broader receptor interactions; involved in pigmentation
β-Melanocyte-Stimulating Hormone15563-54-1Similar but less selective; affects energy homeostasis
Adrenocorticotropic Hormone50003-61-0Involved in stress response; broader hormonal effects

Comparison: γ-2-Melanocyte-Stimulating Hormone (41-58), amide is unique due to its specific amino acid sequence and selective interaction with the melanocortin 3 receptor. Unlike α-Melanocyte-Stimulating Hormone and β-Melanocyte-Stimulating Hormone, which exhibit broader receptor interactions, γ-2-Melanocyte-Stimulating Hormone (41-58), amide demonstrates more targeted effects, making it a valuable candidate for focused therapeutic applications.

Sequence

One Letter Code: YVMGHFRWDRFG-NH2

Dates

Last modified: 07-20-2023

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